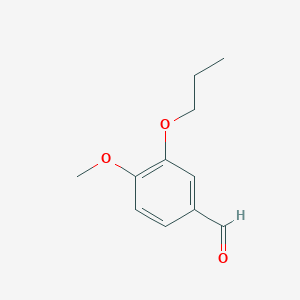
4-Methoxy-3-propoxybenzaldehyde
Vue d'ensemble
Description
4-Methoxy-3-propoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss various methoxybenzaldehyde derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. These derivatives are often used in the synthesis of biologically relevant molecules and have been the subject of various structural and physicochemical studies .
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives can involve various strategies, including electrochemical methods, reductive alkylation, and solid-state reactions. For instance, the electro-methoxylation reaction has been used to synthesize methoxyquinones from catechol and dihydroxybenzaldehyde derivatives . Reductive alkylation has been employed to replace the methoxy group of trimethoxybenzaldehyde dimethylacetal with an alkyl group, leading to the synthesis of dialkyl dimethoxybenzenes . A solid-state reaction, which is a solvent-free green synthesis, has been adopted to explore the formation of a novel binary organic complex involving methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-propoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal growth and structural analysis of a binary organic complex involving methoxybenzaldehyde have been carried out, revealing the crystal structure and atomic packing . Density functional theory (DFT) has been used to investigate the structural conformations and vibrational spectra of methoxybenzaldehyde derivatives . These studies provide a comprehensive understanding of the molecular geometry and electronic structure, which are essential for predicting the reactivity and properties of similar compounds like 4-Methoxy-3-propoxybenzaldehyde.
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions, including intramolecular charge transfer, dimerization, and complex formation with metals. The intramolecular charge transfer effects on methoxybenzaldehyde have been studied, showing different spectral characteristics in various solvents and environments . The reactivity of these compounds under electron transfer conditions has also been explored, demonstrating the potential for regioselective substitution reactions . These studies suggest that 4-Methoxy-3-propoxybenzaldehyde may also undergo similar reactions, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through spectroscopic, thermochemical, and quantum chemical investigations. The physicochemical properties, such as heat of fusion, entropy of fusion, and refractive index, have been determined for complexes involving methoxybenzaldehyde . Spectroscopic techniques, including NMR, UV-Vis, and vibrational spectroscopy, have been used to study the properties of these compounds in different states and environments . These analyses provide valuable information on the stability, reactivity, and potential applications of methoxybenzaldehyde derivatives, which could be relevant to the study of 4-Methoxy-3-propoxybenzaldehyde.
Applications De Recherche Scientifique
- Summary of the Application : 4-Methoxy-3-propoxybenzaldehyde is used in the nonregioselective Vilsmeier–Haack reaction of O-alkyl guaiacols to concurrently synthesize vanillin and isovanillin . Both vanillin and isovanillin are significant and indispensable organic compounds in the pharmaceutical, perfumery, and flavor industry .
- Methods of Application or Experimental Procedures : The synthesis process involves three main steps :
- O-alkylation of guaiacol with alkyl bromide to produce the corresponding O-alkyl guaiacol .
- Formylation of the O-alkyl guaiacol with N-methylformanilide/phosphorus oxychloride to give a mixture of 4-alkoxy-3-methoxy-benzaldehyde and 3-alkoxy-4-methoxybenzaldehyde .
- Selective dealkylation of the obtained mixture by anhydrous aluminium trichloride, leaving methyl groups intact to simultaneously achieve vanillin and isovanillin .
- Results or Outcomes : The method provides a way to concurrently synthesize significant fine chemicals, vanillin and isovanillin .
Safety And Hazards
The safety information for 4-Methoxy-3-propoxybenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
Propriétés
IUPAC Name |
4-methoxy-3-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGTYVGUCWWYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343771 | |
| Record name | 4-Methoxy-3-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-propoxybenzaldehyde | |
CAS RN |
5922-56-5 | |
| Record name | 4-Methoxy-3-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

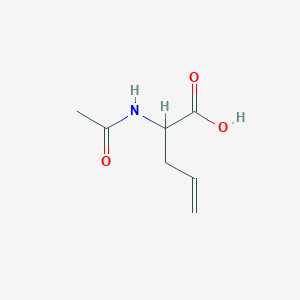
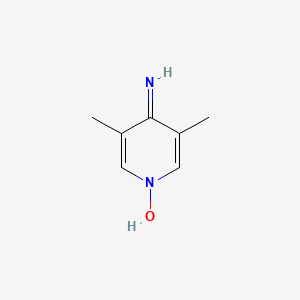
![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)
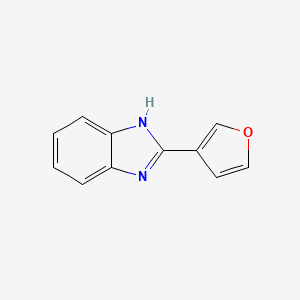
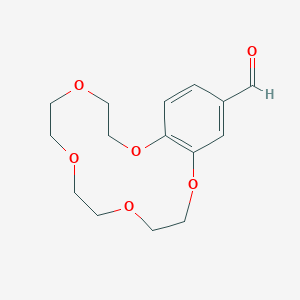
![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
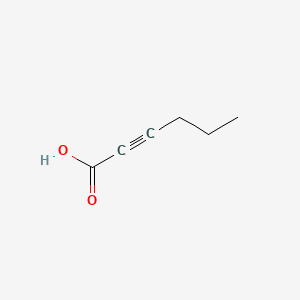
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
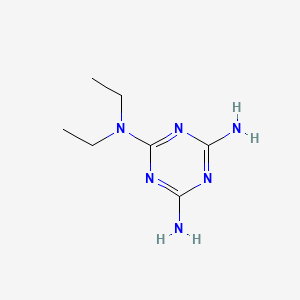
![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)
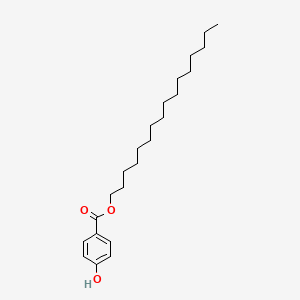
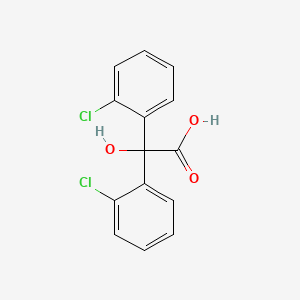
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)